molecular formula C12H19N3O2 B2982402 N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034583-72-5

N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2982402
CAS No.: 2034583-72-5
M. Wt: 237.303
InChI Key: UKIMFPDLSQUFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 2034583-72-5) is a synthetic organic compound with a molecular formula of C12H19N3O2 and a molecular weight of 237.30 g/mol . This molecule features a tetrahydro-benzimidazole core, a valuable scaffold in medicinal chemistry, coupled with a methoxypropan-2-yl carboxamide side chain. While specific biological data for this exact compound is not widely published in the available literature, structural analogs based on the benzimidazole and tetrahydrobenzimidazole core are known to exhibit a range of pharmacological activities. Benzimidazole derivatives are extensively researched for their potential as sodium channel modulators, which may be relevant for the study of pain and neurological conditions . Furthermore, similar carboxamide-substituted benzimidazole compounds have demonstrated significant biological properties in research settings, including antiproliferative effects against various human cancer cell lines such as HCT 116 (colorectal carcinoma) and MCF-7 (breast cancer), as well as antioxidative and antibacterial activities . The presence of the tetrahydro group on the benzimidazole core can influence the molecule's conformation and physicochemical properties, making it a point of interest for structure-activity relationship (SAR) studies. This product is intended for research purposes only, specifically for use in chemical synthesis, analytical reference standards, and in vitro biological screening in laboratory settings. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-8(6-17-2)15-12(16)9-3-4-10-11(5-9)14-7-13-10/h7-9H,3-6H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIMFPDLSQUFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1CCC2=C(C1)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound that belongs to the benzimidazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, anticancer potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzo[d]imidazole core, which is known for its pharmacological versatility. The presence of the methoxypropan-2-yl group contributes to its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. In vitro tests have shown that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameMIC (mg/L)MBC (mg/L)Target Organism
EJMCh-915.631.2Staphylococcus aureus
EJMCh-130.390.78Mycobacterium tuberculosis
EJMCh-6>1000>1000Escherichia coli

The Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of the compound required to inhibit visible growth of the organism. The Minimum Bactericidal Concentration (MBC) reflects the lowest concentration that kills 99.9% of the microorganisms upon subculture in drug-free media .

Anticancer Potential

Benzimidazole derivatives have also been investigated for their anticancer properties. Research indicates that certain compounds within this class can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study: Antitumor Activity

In a study involving various benzimidazole derivatives, one compound demonstrated significant inhibition of cancer cell lines in vitro. The compound's mechanism was linked to the modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at different positions on the benzimidazole ring can enhance efficacy and selectivity towards specific biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationBiological Effect
Methoxy groupIncreased lipophilicity
Alkyl substitutionsEnhanced antibacterial activity
Aromatic substitutionsImproved anticancer properties

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Substituent LogP Key Properties
Target Compound: N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide C₁₄H₂₂N₃O₂ 276.35 1-methoxypropan-2-yl ~1.3* Moderate lipophilicity; potential for CNS penetration due to methoxy group
N-(2-(Trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide C₁₆H₁₆F₃N₃O₂ 339.31 2-(trifluoromethoxy)benzyl N/A Higher molecular weight; trifluoromethoxy group enhances metabolic stability
N-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide C₉H₁₃N₃O 179.22 Acetamide 1.32 Lower molecular weight; simpler substituent may reduce target specificity
2-Methyl-N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide C₂₀H₂₆N₅O₂ 376.46 2-morpholinopyridin-4-ylmethyl N/A Bulky substituent may hinder membrane permeability but improve receptor affinity
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide C₂₆H₂₈N₃O₃ 433.53 3,4-dimethoxyphenyl and 4-methoxyphenyl N/A High molecular weight; multiple methoxy groups enhance solubility

*Estimated based on similar substituent contributions .

Pharmacological and Functional Insights

  • Angiotensin II Receptor Antagonists: Compounds like candesartan and losartan (from ) share the benzimidazole core but utilize tetrazole or carboxylic acid groups for receptor binding.
  • Synthetic Derivatives : The trifluoromethoxybenzyl analog () demonstrates how halogenated substituents improve metabolic stability, a feature the target compound’s methoxypropan-2-yl group may lack .
  • Bioactivity Trends: Benzimidazole derivatives with smaller substituents (e.g., acetamide in ) often exhibit lower target specificity, whereas bulkier groups (e.g., morpholinopyridinyl in ) may enhance affinity but reduce bioavailability .

Research Implications and Gaps

  • Synthetic Accessibility : The tetrahydrobenzoimidazole core is commercially available (e.g., 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride, ), suggesting feasible synthesis routes for the target compound .
  • Unanswered Questions: Limited data on the target compound’s solubility, stability, and receptor interactions highlight the need for experimental studies.

Q & A

Q. What synthetic routes are commonly employed for N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols involving cyclization and coupling reactions. For example, benzimidazole cores are often formed by condensing substituted o-phenylenediamines with carboxylic acids or esters under acidic conditions (e.g., HCl/EtOH) . Methoxypropan-2-yl groups may be introduced via nucleophilic substitution or amide coupling. Key factors include:

  • Catalysts : Use of Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Temperature : Controlled heating (60–100°C) to optimize cyclization without decomposition .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
    Yields range from 40–70%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are critical for structural verification, and what spectral markers distinguish this compound?

  • 1H/13C NMR : Key signals include:
    • Benzimidazole protons : δ 7.2–8.5 ppm (aromatic H) and δ 2.5–4.0 ppm (tetrahydro ring CH2) .
    • Methoxypropan-2-yl group : δ 3.3–3.5 ppm (OCH3) and δ 1.2–1.4 ppm (CH(CH3)2) .
  • IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-N) confirm the carboxamide moiety .
  • Mass Spectrometry : Molecular ion peaks (e.g., ESI-MS [M+H]+) should match theoretical molecular weights (±2 ppm) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties, and which exchange-correlation functional is most reliable?

DFT calculations using hybrid functionals like B3LYP (Becke three-parameter Lee-Yang-Parr) are recommended for modeling electronic properties. This functional combines exact exchange (20% Hartree-Fock) with gradient-corrected terms, achieving <3 kcal/mol error in thermochemical predictions . Key steps:

  • Geometry optimization : Use 6-31G(d) basis sets for accurate bond lengths/angles.
  • Solvent effects : Include implicit solvation models (e.g., PCM for polar solvents) .
  • Bandgap/Reactivity : Analyze HOMO-LUMO gaps to predict redox behavior or nucleophilic sites .

Q. What experimental and computational strategies resolve contradictions in solubility predictions vs. empirical data?

Discrepancies often arise from oversimplified solvent models in DFT. To address this:

  • Experimental validation : Measure solubility in methanol, DMSO, or water using UV-Vis spectrophotometry (e.g., saturation concentration assays) .
  • Improved DFT protocols : Incorporate explicit solvent molecules (e.g., 3–5 H2O molecules) in calculations to mimic hydrogen bonding .
  • Statistical analysis : Apply multivariate regression to correlate computed dipole moments/LogP values with empirical solubility .

Q. How can crystallographic data refine the compound’s 3D structure, and which software tools are optimal?

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) provides atomic-resolution structural data. Key parameters:

  • Resolution : Aim for <0.8 Å to resolve tetrahydro ring puckering and amide plane orientation .
  • Hydrogen bonding : Analyze intermolecular interactions (e.g., N-H···O) to predict packing behavior .
  • Validation : Use CCDC Mercury to cross-check bond lengths/angles against similar benzimidazole derivatives .

Q. What in vitro assays are suitable for evaluating its bioactivity, particularly for receptor targets?

For GPCR or ion channel targets (e.g., 5-HT3 antagonists):

  • Radioligand binding assays : Use ³H-labeled ligands (e.g., 5-HT) to measure IC50 values in competitive binding studies .
  • Functional assays : Employ FLIPR calcium flux assays to quantify receptor activation/inhibition in HEK293 cells .
  • Dose-response curves : Fit data to Hill equations to determine efficacy (Emax) and potency (EC50) .

Methodological Considerations Table

Aspect Recommended Approach Key References
Synthesis Optimization Screen catalysts (Pd/C, CuI) and solvents (DMF, THF) via DoE.
DFT Functionals B3LYP/6-31G(d) with PCM solvation.
Crystallography SHELXL refinement with H-atom riding model.
Bioactivity Assays Radioligand binding (³H-5-HT) + FLIPR calcium imaging.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.